Product packaging for Bis(3-fluorophenyl)amine(Cat. No.:)

Bis(3-fluorophenyl)amine

Cat. No.: B12929627
M. Wt: 205.20 g/mol
InChI Key: ZRAGUXFMSHTKHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Bis(3-fluorophenyl)amine is a chemical compound of interest in advanced chemical and pharmaceutical research. Characterized by its amine core flanked by two 3-fluorophenyl rings, this structure serves as a valuable scaffold in medicinal chemistry. The inclusion of fluorine atoms is a common strategy to fine-tune a molecule's properties, as fluorine can enhance metabolic stability and lipophilicity, which are critical factors in drug design . Compounds with similar bis(fluorophenyl)amine structures have demonstrated significant research value. For instance, analogues have been extensively investigated as potential atypical dopamine transporter (DAT) inhibitors for the treatment of psychostimulant use disorders . Furthermore, such fluorinated aromatic amines are pivotal in the synthesis of more complex molecules for high-value applications, including the development of polymers with exceptional dielectric properties for electronics and advanced materials science . The structural motif of the bis(fluorophenyl)amine group provides a rigid, multi-aromatic framework that is useful for exploring structure-activity relationships (SAR) in drug discovery programs and for creating novel functional materials. Researchers utilize this building block to develop probes for biological targets like the CXCR4 receptor and the dopamine transporter . This product is provided for research use only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H9F2N B12929627 Bis(3-fluorophenyl)amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H9F2N

Molecular Weight

205.20 g/mol

IUPAC Name

3-fluoro-N-(3-fluorophenyl)aniline

InChI

InChI=1S/C12H9F2N/c13-9-3-1-5-11(7-9)15-12-6-2-4-10(14)8-12/h1-8,15H

InChI Key

ZRAGUXFMSHTKHM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)NC2=CC(=CC=C2)F

Origin of Product

United States

Synthetic Methodologies for Bis 3 Fluorophenyl Amine and Analogs

Direct Synthetic Routes to Bis(3-fluorophenyl)amine

The direct formation of the C-N bond to create diarylamines is predominantly achieved through transition-metal-catalyzed cross-coupling reactions. The two most prominent methods are the palladium-catalyzed Buchwald-Hartwig amination and the copper-catalyzed Ullmann condensation.

Amidation and Amination Approaches

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. ambeed.com This reaction has largely replaced older methods due to its milder reaction conditions, broader substrate scope, and higher functional group tolerance. The general mechanism involves the oxidative addition of an aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation, and finally reductive elimination to yield the desired diarylamine and regenerate the palladium(0) catalyst. ambeed.com

For the synthesis of this compound, this would typically involve the reaction of 3-fluoroaniline (B1664137) with 1-bromo-3-fluorobenzene (B1666201) or 1-iodo-3-fluorobenzene in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is crucial for the efficiency of the reaction, with bulky, electron-rich phosphine ligands often providing the best results.

ReactantsCatalyst System (Catalyst/Ligand)BaseSolventTemperature (°C)Yield (%)
3-Fluoroaniline, 1-Bromo-3-fluorobenzenePd(dba)2 / XantphosK3PO4iPrOAc80High

This table is populated with representative data based on similar reactions, as a specific experimental procedure for the direct synthesis of this compound was not found in the provided search results. The yield is described as "High" based on the efficiency of the described catalyst system for similar mono-amination reactions. le.ac.uk

Condensation Reactions

The Ullmann condensation is a classic copper-catalyzed reaction for the formation of C-N bonds, predating the Buchwald-Hartwig amination. nih.govnih.gov Traditionally, this reaction requires harsh conditions, such as high temperatures (often exceeding 200 °C) and stoichiometric amounts of copper. nih.govnih.gov However, modern advancements have led to the development of more efficient catalytic systems using copper salts and various ligands, allowing the reaction to proceed under milder conditions. google.com The mechanism is believed to involve the formation of a copper(I) amide, which then reacts with the aryl halide. nih.gov

The synthesis of this compound via an Ullmann-type reaction would involve the coupling of 3-fluoroaniline with 1-bromo-3-fluorobenzene or 1-iodo-3-fluorobenzene using a copper catalyst, a ligand, and a base in a suitable high-boiling solvent.

ReactantsCatalyst System (Catalyst/Ligand)BaseSolventTemperature (°C)Yield (%)
3-Fluoroaniline, 1-Iodo-3-fluorobenzeneCuI / L-prolineK2CO3DMSO90-120Good

This table is populated with representative data based on similar Ullmann reactions, as a specific experimental procedure for the direct synthesis of this compound was not found in the provided search results. The yield is described as "Good" based on the general efficiency of this catalytic system for diarylamine synthesis.

Synthesis of Related Bis(fluorophenyl)amine Derivatives

The synthetic strategies for this compound can be adapted to produce a wide array of related derivatives, including positional isomers and molecules with additional substitutions, tailored for specific research applications.

Strategies for Positional Isomers and Other Aryl Substitutions

The synthesis of positional isomers, such as bis(2-fluorophenyl)amine (B8641549) and bis(4-fluorophenyl)amine (B3260371), can be achieved by selecting the corresponding starting materials. For instance, the synthesis of bis(4-fluorophenyl)amine would involve the coupling of 4-fluoroaniline (B128567) with a 4-fluorophenyl halide. Similarly, mixed-substitution patterns, like 2,3'-difluorodiphenylamine, can be prepared by reacting 2-fluoroaniline (B146934) with 1-bromo-3-fluorobenzene, or vice versa. The choice of catalyst and reaction conditions may need to be optimized for each specific combination of reactants due to differences in steric hindrance and electronic properties.

Synthesis of Substituted Bis(fluorophenyl)amines for Specific Research Aims

The introduction of additional functional groups onto the fluorophenyl rings can be accomplished either by starting with appropriately substituted precursors or by post-synthetic modification of the bis(fluorophenyl)amine core. For example, the incorporation of trifluoromethyl groups has been a strategy to enhance the properties of polyimides for electronic applications. ncku.edu.tw The synthesis of these specialized derivatives often employs the same fundamental cross-coupling reactions, with careful consideration given to the compatibility of the additional functional groups with the reaction conditions. For instance, palladium-catalyzed reactions have been successfully used for the synthesis of various fluorinated anilines, demonstrating the tolerance of these methods to different substitution patterns. nih.gov

Green Chemistry and Sustainable Synthetic Pathways

In recent years, there has been a significant push towards developing more environmentally friendly and sustainable methods for chemical synthesis. This has led to innovations in the synthesis of diarylamines that aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency.

One promising approach is the use of microwave-assisted synthesis . Microwave irradiation can dramatically reduce reaction times and often leads to higher yields compared to conventional heating methods. rsc.org This technique has been successfully applied to various organic reactions, including the synthesis of ortho-substituted diarylketimines. rsc.org

Another green strategy involves acceptorless dehydrogenative aromatization . This method allows for the synthesis of diarylamines from readily available starting materials like anilines and cyclohexanones, catalyzed by supported gold-palladium bimetallic nanoparticles, with the only byproducts being hydrogen and ammonia. nih.govrsc.org

The development of photocatalytic methods also represents a significant advancement in sustainable synthesis. These reactions can often be carried out under mild conditions using visible light as an energy source, reducing the need for high temperatures. Photocatalytic approaches have been developed for the synthesis of both primary arylamines and symmetric diarylamines. acs.org

Furthermore, research into the use of earth-abundant metal catalysts , such as iron and copper, as alternatives to precious metals like palladium is a key area of green chemistry. nih.gov While copper has a long history in the Ullmann reaction, modern research focuses on developing more efficient and versatile copper-based catalytic systems that can operate under milder conditions. google.com The use of flow chemistry is another sustainable approach that offers advantages in terms of safety, scalability, and process control, and has been applied to multi-step syntheses of complex molecules. durham.ac.uknih.govrsc.orgthieme-connect.de

Biocatalytic Approaches in Bis(fluorophenyl)amine Synthesis

Biocatalysis is an increasingly important tool in chemical synthesis, offering environmentally benign alternatives to traditional metal-catalyzed reactions. mdpi.com The application of enzymes for the synthesis of diarylamines like bis(fluorophenyl)amine is an area of emerging research, although specific examples for this exact compound are not yet prevalent. The potential of enzymes such as transaminases, imine reductases, and Pictet-Spenglerases, which are used for creating other amine-containing pharmaceuticals, highlights a promising future direction. mdpi.com

These enzymatic methods provide high stereoselectivity and operate under mild conditions, reducing the need for harsh reagents and minimizing waste. mdpi.com A hypothetical biocatalytic route to an unsymmetrical fluorinated diarylamine could involve the enzymatic reductive amination of a fluorinated ketone, a strategy that has proven successful in the synthesis of other complex amines. mdpi.com The development of novel enzymes with tailored substrate specificities will be key to applying these green methodologies to the direct synthesis of compounds like this compound.

Catalyst-Free and Mild Condition Syntheses

Traditional methods for the synthesis of diarylamines, such as the Ullmann condensation, often require high temperatures (frequently over 210 °C), polar solvents, and stoichiometric amounts of a copper catalyst. wikipedia.org These demanding conditions limit the functional group tolerance and raise environmental concerns. Consequently, significant research has been directed toward developing catalyst-free and milder synthetic routes.

A novel, metal-free approach for the synthesis of diarylamines involves a one-pot reaction of aromatic aldehydes with anilines. This process proceeds through imine formation, followed by an oxidative rearrangement and a light-induced deformylation step, all within a single vessel under mild conditions. acs.org

More recently, researchers have demonstrated that Ullmann-type coupling reactions can be achieved at room temperature without any metal catalyst by using aqueous microdroplets. Mechanistic studies suggest the reaction is initiated by hydroxyl radicals (•OH) and proceeds through a single-electron transfer pathway involving nitrogen-centered radicals. researchgate.net This microdroplet method represents a significant advancement, offering a potential pathway for the catalyst-free synthesis of this compound under exceptionally mild conditions.

Optimization of Synthetic Yields and Selectivity

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for forming carbon-nitrogen bonds and is a primary method for preparing diarylamines. wikipedia.org The reaction's efficiency is highly dependent on the choice of palladium catalyst, phosphine ligand, base, and solvent. Optimization of these parameters is crucial for achieving high yields and selectivity, especially when dealing with electronically modified substrates like fluorinated anilines and aryl halides.

Research has shown that various sterically hindered phosphine ligands can be highly effective. For the coupling of 4-methoxyaniline and 3,5-bis(trifluoromethyl)bromobenzene, ligands such as XPhos, SPhos, BrettPhos, and RuPhos, in combination with a Pd₂(dba)₃ precursor, resulted in quantitative yields. acs.org The choice of solvent can also be pivotal; recent studies have explored the use of environmentally benign solvents like vegetable oils, where trace components such as monoglycerides (B3428702) can significantly enhance reaction yields. acs.org

Below is a data table illustrating the effect of different phosphine ligands on the yield of a model Buchwald-Hartwig amination reaction, demonstrating the critical role of ligand choice in optimizing synthetic outcomes. acs.org

EntryLigandCatalyst PrecursorYield (%)
1tBuXPhosPd₂(dba)₃77
2XPhosPd₂(dba)₃>99
3DavePhosPd₂(dba)₃84
4SPhosPd₂(dba)₃>99
5BrettPhosPd₂(dba)₃>99
6RuPhosPd₂(dba)₃>99
7JohnPhosPd₂(dba)₃31
8XantPhosPd₂(dba)₃98

Data derived from a model reaction between 4-methoxyaniline and 3,5-bis(trifluoromethyl)bromobenzene. Yields were determined by ¹H NMR. acs.org

These findings underscore that systematic screening of catalysts, ligands, and reaction media is a powerful strategy to maximize the synthetic efficiency of this compound and its analogs.

Preparation of Amino- and Iminometallanes Derived from Fluorinated Anilines

Fluorinated anilines serve as precursors for the synthesis of specialized organometallic compounds, such as amino- and iminometallanes of Group 13 elements (Al, Ga, In). These compounds are of interest for their structural properties and potential applications in materials science and catalysis.

The reaction of trimethylgallane (Me₃Ga) or trimethylindane (Me₃In) with 4-fluoroaniline in toluene (B28343) results in the high-yield formation of the corresponding dimeric aminometallanes, [Me₂MN(H)-4-C₆H₄F]₂ (where M = Ga or In). acs.org These reactions typically proceed under reflux for a few hours.

In contrast, the reaction of trimethylalane (Me₃Al) with 4-fluoroaniline leads directly to the formation of an iminoalane, (MeAlN-4-C₆H₄F)ₙ. acs.org The intermediate aminoalane is not isolated, likely due to the electron-withdrawing effect of the fluorine atom, which facilitates the elimination of methane. This reactivity is notably different from that of non-fluorinated aniline, which requires significantly higher temperatures and longer reaction times to form the analogous iminoalane. acs.org

The table below summarizes the synthesis of these Group 13 metallanes derived from 4-fluoroaniline.

ProductPrecursorsSolventConditionsYield (%)
(Me₂GaN(H)-4-C₆H₄F)₂Me₃Ga + 4-FluoroanilineTolueneReflux, 3 h86
(Me₂InN(H)-4-C₆H₄F)₂Me₃In + 4-FluoroanilineTolueneReflux, 3 h86
(MeAlN-4-C₆H₄F)ₙMe₃Al + 4-FluoroanilineToluene130 °C, 2 hNot specified

Data derived from syntheses using 4-fluoroaniline as a representative fluorinated aniline. acs.org

Advanced Spectroscopic and Structural Characterization of Bis 3 Fluorophenyl Amine Systems

Infrared (IR) and Raman Spectroscopies

Surface Enhanced Raman Spectroscopy (SERS) Studies

Mass Spectrometry (MS) for Structural Elucidation

Mass spectrometry is a critical tool for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis.

High-Resolution Mass Spectrometry provides highly accurate mass measurements, enabling the determination of elemental compositions. For Bis(3-fluorophenyl)amine (C₁₂H₉F₂N), the theoretical exact mass can be calculated to confirm its composition in an experimental setting. While specific HRMS studies detailing the precise mass determination of this compound are not widely published, the technique is fundamental for confirming the identity of the molecular ion.

Table 1: Theoretical Mass Data for this compound

Molecular FormulaIsotopeTheoretical Exact Mass (Da)
C₁₂H₉F₂NMonoisotopic205.0697

In the absence of specific published fragmentation spectra for this compound, a theoretical fragmentation pathway can be proposed based on the general principles of mass spectrometry for diarylamines and aromatic fluoro compounds. Upon electron ionization, the molecular ion (M•+) would be formed at m/z 205.

The primary fragmentation pathways would likely involve:

Loss of a fluorine radical (•F): This would lead to a fragment ion at m/z 186.

Loss of hydrogen fluoride (B91410) (HF): A common fragmentation for aromatic fluoro compounds, resulting in a fragment ion at m/z 185.

Cleavage of the C-N bond: Loss of a fluorophenyl radical (•C₆H₄F) would produce a fragment ion corresponding to the other fluorophenyl imine cation at m/z 110.

Ring fragmentation: Subsequent fragmentation of the aromatic rings could lead to smaller characteristic ions.

Table 2: Predicted Mass Spectrometry Fragments for this compound

Fragment IonProposed Structure/LossTheoretical m/z
[C₁₂H₉F₂N]•+Molecular Ion205
[C₁₂H₉FN]•+[M - F]•+186
[C₁₂H₈FN]+[M - HF]+185
[C₆H₅FN]+Loss of •C₆H₄F110

X-ray Diffraction (XRD) and Crystallographic Studies

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing insights into molecular geometry, conformation, and intermolecular interactions.

A thorough search of crystallographic databases and the scientific literature did not yield a publicly available single-crystal X-ray diffraction structure for this compound. Therefore, precise, experimentally determined data on its bond lengths, bond angles, and dihedral angles are not available at this time. Such a study would be invaluable for understanding the specific conformation adopted by the molecule in the solid state, particularly the twist angle between the two fluorophenyl rings.

Without a determined crystal structure, the analysis of crystal packing and intermolecular interactions for this compound remains speculative. However, based on its molecular structure, one can anticipate the types of non-covalent interactions that would govern its packing in a crystal lattice. These would likely include:

N-H···F Hydrogen Bonding: The secondary amine group provides a hydrogen bond donor (N-H), which could interact with the fluorine atoms on adjacent molecules, acting as weak hydrogen bond acceptors.

π-π Stacking: The aromatic fluorophenyl rings could engage in π-π stacking interactions, contributing to the stability of the crystal lattice.

C-H···π Interactions: Hydrogen atoms on the aromatic rings could interact with the electron-rich π-systems of neighboring molecules.

A definitive analysis of these interactions and the resulting supramolecular architecture awaits experimental determination via single-crystal X-ray diffraction.

Conformational Analysis in Solid State

A comprehensive search of available scientific literature and crystallographic databases did not yield specific experimental data on the solid-state conformation of this compound. Detailed research findings from X-ray crystallography, including precise bond lengths, bond angles, and dihedral angles for this particular compound, are not publicly available at this time.

Therefore, a detailed analysis of its solid-state conformation, including data tables of its structural parameters, cannot be provided. Scientific investigation into the crystal structure of this compound is required to determine these specific conformational details.

Computational and Theoretical Insights into this compound: A Review of In Silico Studies

Despite its well-defined structure, a comprehensive public-domain analysis of the computational and theoretical chemistry of this compound is notably absent from current scientific literature. Extensive searches for dedicated studies on this specific molecule, utilizing common quantum chemical methods such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), have not yielded specific data regarding its electronic and structural properties.

Therefore, it is not possible to provide a detailed, data-driven article on the computational chemistry and theoretical investigations of this compound as outlined. This includes the absence of published data for:

Ground State Geometry Optimization: Specific bond lengths, bond angles, and dihedral angles for the optimized structure of this compound, typically calculated using methods like B3LYP/6-311++G(d,p), are not available.

Electronic Structure Analysis: There is no published data on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, or the corresponding energy gap, for this molecule.

Molecular Electrostatic Potential (MEP) Analysis: Maps illustrating the electron density and electrostatic potential, which are crucial for predicting reactive sites, have not been published for this compound.

Global Reactivity Descriptors: Calculated values for electronegativity, hardness, softness, and electrophilicity, which provide insights into the molecule's reactivity, are not available in the literature.

Natural Bond Orbital (NBO) Analysis: Detailed analyses of charge transfer and intramolecular interactions through NBO calculations have not been reported.

Time-Dependent Density Functional Theory (TD-DFT): Information on the electronic excitation energies and oscillator strengths, which are determined by TD-DFT calculations to understand the molecule's response to light, is not publicly accessible.

While general principles of computational chemistry and the expected influence of the fluorine substituents on the electronic properties of a diarylamine scaffold can be inferred from studies on analogous molecules (e.g., other fluorinated diphenylamines), a scientifically rigorous article on this compound requires specific calculated data. The generation of such data would necessitate a novel computational study.

This lack of specific published research highlights a gap in the scientific literature and presents an opportunity for future computational studies to elucidate the precise electronic and structural characteristics of this compound. Such research would be valuable for a complete understanding of the structure-property relationships within this class of fluorinated aromatic amines.

Computational Chemistry and Theoretical Investigations

Noncovalent Interaction (NCI) Analysis

Noncovalent interactions (NCIs) are critical in determining the supramolecular chemistry, crystal packing, and biological interactions of molecules. escholarship.orgnih.gov For Bis(3-fluorophenyl)amine, the presence of fluorine atoms and the N-H group introduces several key interactions that can be analyzed computationally.

The N-H group in this compound can act as a hydrogen bond donor, while the nitrogen and fluorine atoms can act as acceptors. Computational studies on similar fluorinated molecules have confirmed the formation of various hydrogen bonds, including conventional N-H···N bonds and weaker C-H···F and N-H···F interactions. nih.govchemrevlett.com The high electronegativity of fluorine can make adjacent C-H groups more acidic, enhancing their ability to act as hydrogen bond donors. nih.gov Quantum chemical calculations can quantify the strength of these bonds by determining their interaction energies, which typically range from 1 to 5 kcal/mol for weak to moderate hydrogen bonds. nih.govchemrevlett.com

The two fluorophenyl rings provide a basis for π-stacking interactions, a key force in the organization of aromatic molecules. osti.govmdpi.com The substitution of hydrogen with fluorine alters the quadrupole moment of the phenyl ring, often enhancing its ability to engage in favorable π-stacking with electron-rich aromatic systems. rsc.org

Furthermore, the fluorine atoms can participate in C-F···π interactions, where the electrophilic fluorine atom interacts with the electron-rich π-system of an adjacent ring. Computational analyses can determine the preferred geometries (e.g., parallel-displaced or T-shaped) and calculate the stabilization energies of these interactions, which are crucial for understanding the molecule's solid-state structure. nih.govnih.gov

To visualize and characterize noncovalent interactions, computational chemists employ methods based on electron density topology. The Reduced Density Gradient (RDG) method generates 3D isosurfaces that reveal the location and nature of NCIs. nih.govmdpi.com In an RDG plot, large, low-density surfaces, typically colored green, indicate weak van der Waals interactions. Blue-colored surfaces signify stronger attractive interactions like hydrogen bonds, while red indicates strong repulsive or steric clashes. nih.gov

The Quantum Theory of Atoms in Molecules (QTAIM), also known as AIM, analyzes the topology of the electron density (ρ) to define atoms and the bonds between them. wikipedia.orgavogadro.ccamercrystalassn.org A key feature of AIM analysis is the identification of bond critical points (BCPs) between interacting atoms. sciencesconf.org The properties at these BCPs, such as the electron density (ρ) and its Laplacian (∇²ρ), provide quantitative information about the interaction's strength and nature. For noncovalent interactions like hydrogen bonds or π-stacking, BCPs are characterized by low ρ and positive ∇²ρ values, indicating a closed-shell interaction. sciencesconf.org

Table 2: Typical AIM Parameters for Noncovalent Interactions (Note: This table illustrates the type of data obtained from an AIM analysis for different interactions relevant to this compound.)

Interaction TypeElectron Density at BCP (ρ) (a.u.)Laplacian of Electron Density (∇²ρ) (a.u.)Interaction Character
N-H···N Hydrogen Bond0.020 - 0.040> 0 (Positive)Electrostatic / Partially Covalent
C-H···F Hydrogen Bond0.005 - 0.015> 0 (Positive)Electrostatic (Closed-Shell)
π-π Stacking0.002 - 0.010> 0 (Positive)van der Waals (Closed-Shell)

Conformational Analysis through Potential Energy Surface Scans

This compound is a flexible molecule, with rotation possible around the C-N bonds. Conformational analysis through Potential Energy Surface (PES) scans is a standard computational technique to identify the most stable conformers (energy minima) and the energy barriers to rotation (transition states). uni-muenchen.deresearchgate.net

A relaxed PES scan involves systematically changing a specific dihedral angle (e.g., the C-N-C-C angle) in small increments, while allowing all other geometric parameters to relax at each step. nih.gov Plotting the relative energy at each step reveals the low-energy conformations and the rotational energy barriers. For this compound, scans of the two C-N-C-C dihedral angles would elucidate the molecule's preferred three-dimensional shape, which is crucial for its interaction with other molecules and its photophysical properties. scispace.commdpi.com Such an analysis would likely reveal a non-planar, propeller-like structure as the global minimum energy conformation.

Theoretical Reactivity Studies and Reaction Pathway Prediction

No specific theoretical studies on the reactivity of this compound or predictions of its reaction pathways were found. Such studies would typically involve quantum chemical calculations to determine parameters like frontier molecular orbital energies (HOMO-LUMO gap), electrostatic potential maps, and the calculation of transition states to elucidate reaction mechanisms.

Prediction of Spectroscopic Parameters

There is no available data from computational studies predicting the spectroscopic parameters of this compound. This type of research would usually employ methods like Density Functional Theory (DFT) or ab initio calculations to simulate and predict spectroscopic signatures such as NMR chemical shifts, vibrational frequencies (IR and Raman), and electronic absorption spectra (UV-Vis).

Solvent Effects on Molecular and Electronic Structure

No computational investigations detailing the influence of different solvents on the molecular and electronic structure of this compound were identified. These studies, often using implicit or explicit solvent models, are crucial for understanding how the polarity of the surrounding medium affects a molecule's conformation, dipole moment, and electronic properties.

Reaction Mechanisms Involving Bis 3 Fluorophenyl Amine and Its Derivatives

Nucleophilic Substitution Reactions

Bis(3-fluorophenyl)amine, as a secondary diarylamine, can participate in nucleophilic substitution reactions, although its reactivity is generally lower than that of aliphatic amines due to the electron-withdrawing nature of the two aryl groups and steric hindrance. The nitrogen lone pair's availability is reduced by delocalization into the aromatic rings.

One of the primary ways secondary diarylamines like this compound are formed is through palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination. In this context, an amine (or ammonia) acts as a nucleophile, displacing a halide or triflate from an aryl ring in the presence of a palladium catalyst. While this is a synthesis of the compound, the reverse, where this compound acts as a nucleophile, is also significant.

As a nucleophile, this compound can react with alkyl halides. However, these reactions can be challenging and often lead to a mixture of products if not carefully controlled. youtube.comchemguide.co.uk The initial reaction of a secondary amine with an alkyl halide forms a tertiary ammonium (B1175870) salt, which upon deprotonation yields a tertiary amine. libretexts.org Due to the decreased nucleophilicity of the diarylamine, forcing conditions may be required.

A more common and synthetically useful nucleophilic substitution involving diarylamines is their arylation to form triarylamines. These reactions are typically catalyzed by transition metals like palladium or copper. acs.orgmit.edu The reaction of this compound with an aryl halide, for example, would proceed via a catalytic cycle involving oxidative addition of the aryl halide to the metal center, coordination of the diarylamine, deprotonation to form a metal-amido complex, and finally, reductive elimination to form the triarylamine product and regenerate the catalyst. The use of specific ligands and bases is crucial for achieving high yields. nih.gov

Furthermore, transition-metal-free strategies have been developed for the C-N cross-coupling of organic fluorides with secondary amines, mediated by silylboronates. nih.gov This method allows for the coupling of C–F and N–H bonds at room temperature, which could be applicable to the further functionalization of this compound derivatives. nih.gov

Oxidative Coupling Reactions

Oxidative coupling provides a powerful method for forming C-C or C-N bonds. For diarylamines, intramolecular oxidative coupling is a key strategy for the synthesis of carbazoles. While direct studies on this compound are not prevalent, research on analogous substituted diphenylamines illustrates the mechanism. The reaction often employs strong oxidizing agents, such as [bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA) with a Lewis acid like BF₃·OEt₂, or transition metals like molybdenum(V) chloride (MoCl₅). thieme-connect.deuni-mainz.de

The proposed mechanism for PIFA-mediated coupling involves a single-electron-transfer (SET) from the electron-rich diarylamine to the oxidant, forming a resonance-stabilized cation radical. thieme-connect.de The neighboring nucleophilic arene ring then attacks this radical, leading to an intramolecular C-C bond formation and cyclization. A subsequent deprotonation and quenching step yields the final carbazole (B46965) product. thieme-connect.de The presence of fluorine atoms on the phenyl rings influences the electron density of the arenes and can affect the regioselectivity and efficiency of the coupling reaction.

Intermolecular oxidative coupling reactions can also occur, leading to the formation of larger, more complex structures. These reactions are fundamental in the synthesis of polymers and materials with specific electronic properties. researchgate.net For instance, the oxidative coupling of two diarylamine molecules could lead to tetraphenylhydrazine (B183031) derivatives or other C-N coupled products, depending on the reaction conditions and oxidant used.

Aryl Group Migrations

Aryl group migrations are a class of rearrangement reactions where an aryl group moves from one atom to another within a molecule. rsc.org One of the most well-known examples involving nitrogen is the Smiles rearrangement. While specific examples involving this compound are not detailed in the literature, the general mechanism can be applied to its derivatives.

The Smiles rearrangement typically involves an intramolecular nucleophilic aromatic substitution where a nucleophile attacks an activated aromatic ring, leading to the displacement of a leaving group and the migration of the aryl moiety. In a potential scenario, a derivative of this compound could be designed where one of the 3-fluorophenyl groups is activated towards nucleophilic attack by an ortho- or para-electron-withdrawing group. If a nucleophilic center is tethered to the other aryl ring or the nitrogen atom, an intramolecular migration could be induced.

Recent advancements have described desulfinylative Smiles rearrangements of sulfinamides to produce diarylamines under mild, transition-metal-free conditions. acs.orgnih.gov This highlights a pathway where an N-aryl group migrates, showcasing the versatility of aryl migration in C-N bond formation. nih.gov Radical-mediated aryl migrations have also been extensively studied, where an aryl group migrates to a radical center through a spirocyclic intermediate. rsc.org Such a reaction could be initiated on a derivative of this compound to synthesize complex molecular scaffolds.

Amidation and Functionalization Pathways

The nitrogen atom of this compound can undergo amidation to form N,N-diaryl amides. This typically involves reacting the amine with an acyl chloride, acid anhydride, or carboxylic acid under coupling conditions. For example, the reaction of this compound with fumaryl (B14642384) chloride would lead to the formation of N,N'-bis(3-fluorophenyl)fumaramide.

This functionalization pathway is crucial for incorporating the bis(3-fluorophenyl)amino moiety into larger molecules, such as polymers or pharmacologically active compounds. Research on related bis(4-fluorophenyl) derivatives shows their incorporation into various molecular scaffolds for applications in medicinal chemistry, where the terminal nitrogen is functionalized to modulate affinity for biological targets like the dopamine (B1211576) transporter. nih.gov

Further functionalization can occur on the aryl rings through electrophilic aromatic substitution, although the diarylamino group is only moderately activating and the fluorine atoms are deactivating. Reactions such as halogenation, nitration, or Friedel-Crafts acylation would likely occur at the positions ortho and para to the nitrogen atom, with the directing effects of the fluorine and the diarylamino group influencing the final regiochemical outcome.

The table below shows examples of functionalization reactions involving fluorinated diarylamines or related structures.

ReactantReagentReaction TypeProduct TypeReference
(±)Modafinil derivativesPiperazineAmidation/AlkylationAtypical Dopamine Transporter (DAT) Inhibitors nih.gov
3-fluorophenylamineFumaryl chlorideAmidationN,N'-bis(3-fluorophenyl)fumaramideGeneral Reaction
Aryl HalidesFluoroalkylaminesPalladium-Catalyzed C-N CouplingFluorinated Anilines nih.gov
NitroarenesAryl Boronic AcidsCopper-Catalyzed Cross-CouplingDiarylamines researchgate.net

Catalytic Reduction of Carbon Dioxide to Formamides

The conversion of carbon dioxide (CO₂), an abundant C1 source, into valuable chemicals is a significant area of green chemistry. One such transformation is the N-formylation of amines to produce formamides, which are important industrial solvents and chemical intermediates. researchgate.netpku.edu.cn This reaction involves the reduction of CO₂ in the presence of an amine and a reducing agent, often catalyzed by transition metals or organocatalysts. rsc.org

Secondary amines, including diarylamines, can be used as substrates in this reaction. The general mechanism involves the activation of CO₂ by the catalyst or its direct reaction with the amine to form a carbamate (B1207046) intermediate. This intermediate is then reduced by a hydrosilane (e.g., phenylsilane, polymethylhydrosiloxane) or other reducing agent. researchgate.netrsc.org The catalyst facilitates the hydride transfer from the reducing agent to the carbamate or a related species, leading to the formation of the formamide (B127407) product.

A variety of catalytic systems, including those based on nickel, palladium, and iridium, have been shown to be effective. researchgate.netresearchgate.net Organocatalysts have also been developed for these transformations. rsc.org While specific data for this compound is limited, the general applicability of this reaction to a wide range of secondary amines suggests its potential as a substrate. The electronic properties conferred by the 3-fluoro substituents would influence the amine's nucleophilicity and its reactivity in the initial step of CO₂ capture.

The table below summarizes various catalytic systems used for the N-formylation of amines with CO₂.

Catalyst SystemReducing AgentAmine ScopeReference
[(dippe)Ni(μ-H)]₂Et₃SiHPrimary and Secondary Amines researchgate.net
Methyltriphenylphosphonium methylcarbonate (B8334205) (Organocatalyst)Polymethylhydrosiloxane (PMHS)Primary and Secondary Amines rsc.org
Palladium, Ruthenium, Iridium ComplexesH₂, Silanes, BoranesVarious Amines researchgate.netrsc.org
Catalyst-Free SystemsHydroboranesVarious Amines rsc.org

Role of Steric and Electronic Effects in Reaction Kinetics and Thermodynamics

The reactivity of this compound is governed by a combination of steric and electronic effects originating from its structure.

Electronic Effects: The fluorine atom at the meta-position of each phenyl ring exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity. researchgate.net This effect decreases the electron density on the aromatic rings and, importantly, on the nitrogen atom. This reduction in electron density lowers the nucleophilicity and basicity of the amine compared to diphenylamine. Consequently, reactions that rely on the nucleophilic character of the nitrogen, such as alkylation or acylation, will have slower kinetics. In reactions like palladium-catalyzed C-N coupling, the reduced nucleophilicity can make this compound a challenging substrate. nih.gov

The fluorine substituent has a less significant resonance effect (+R) from the meta position, meaning its electronic influence is dominated by induction. This deactivation of the ring also affects the thermodynamics of reactions involving the aromatic system, such as electrophilic substitution, making them less favorable.

Steric Effects: The presence of two bulky phenyl groups creates significant steric hindrance around the nitrogen atom. This steric bulk can impede the approach of electrophiles to the nitrogen lone pair, further slowing down reaction rates for nucleophilic attack. In transition metal-catalyzed reactions, the steric profile of the diarylamine can influence its ability to coordinate to the metal center, which is a key step in many catalytic cycles. nih.gov

Applications of Bis 3 Fluorophenyl Amine in Advanced Chemical Synthesis and Materials Science

Role as Chiral Ligands in Asymmetric Catalysis

The development of chiral ligands is crucial for asymmetric catalysis, a field focused on the synthesis of enantiomerically pure compounds. While direct applications of bis(3-fluorophenyl)amine in commercially available chiral ligands are not extensively documented, its structural motif is relevant to the design of new catalytic systems. The presence of fluorine atoms can influence the steric and electronic properties of a ligand, which in turn can enhance the enantioselectivity and efficiency of catalytic reactions.

Enantioselective Transformations

The synthesis of chiral amines and their derivatives is a key area where enantioselective transformations are critical. Catalytic asymmetric hydrogenation of fluorinated imines, for instance, provides an efficient route to enantioenriched fluorinated amines acs.orgresearchgate.net. The development of novel chiral ligands is essential for the success of these transformations. While specific ligands derived directly from this compound are not widely reported, the broader class of fluorinated diarylamines serves as a foundation for designing ligands that can induce high enantioselectivity in various reactions, including the synthesis of α-trifluoromethyl amines nih.gov. The electronic effects of the fluorine atoms in such ligands can play a pivotal role in the stereochemical outcome of the catalytic process.

Transition-Metal-Catalyzed Reactions

Transition-metal catalysis is a cornerstone of modern organic synthesis, and the performance of these catalysts is heavily dependent on the nature of the ligands used. Fluorinated compounds are increasingly utilized in transition-metal-catalyzed reactions due to their unique properties nih.govdntb.gov.uaacs.orgnih.gov. For instance, palladium-catalyzed reactions are central to the formation of carbon-carbon and carbon-heteroatom bonds. The development of chiral phosphine (B1218219) ligands is crucial for asymmetric hydrogenation reactions catalyzed by transition metals like palladium acs.orgresearchgate.net. The incorporation of fluorine-containing moieties, such as the 3-fluorophenyl group, into ligand scaffolds can modulate the catalyst's activity and selectivity. While direct catalytic applications of this compound-derived ligands are still an area of active research, the principles of ligand design suggest their potential in various transition-metal-catalyzed processes, including cross-coupling reactions nih.gov.

Building Blocks in Organic Synthesis

This compound serves as a valuable precursor for the synthesis of more complex molecular architectures, particularly heterocyclic compounds and multifunctional organic frameworks. Its diarylamine core provides a robust scaffold that can be further functionalized to construct a variety of intricate structures.

Synthesis of Complex Heterocyclic Systems (e.g., Triazinanes, Pyrimidines, Indoles)

The synthesis of nitrogen-containing heterocycles is of great importance in medicinal chemistry and materials science. This compound can be envisioned as a key starting material for several classes of these compounds.

Triazinanes: While direct synthesis of triazinanes from this compound is not explicitly detailed in readily available literature, analogous compounds have been successfully synthesized. For example, 1,3,5-triazinane (B94176) derivatives have been prepared through condensation reactions involving substituted anilines ambeed.com. This suggests a feasible synthetic route to triazinanes incorporating the this compound framework.

Pyrimidines: Pyrimidine (B1678525) derivatives are known for their diverse biological activities. The synthesis of pyrimidines often involves the condensation of a three-carbon component with an amidine or a related species. While a direct synthesis from this compound is not commonly reported, fluorinated phenyl groups are incorporated into pyrimidine structures to enhance their biological efficacy researchgate.netamegroups.org. The general strategies for pyrimidine synthesis could potentially be adapted to utilize this compound as a precursor nih.govnih.gov.

Indoles: Indole (B1671886) derivatives are ubiquitous in natural products and pharmaceuticals. The synthesis of complex indole structures, including bis-indole derivatives, often involves multi-component reactions or cyclization strategies nih.govacs.orgnih.govmdpi.com. The use of fluorinated anilines as starting materials in indole synthesis is a known strategy, suggesting that this compound could serve as a valuable building block for novel fluorinated indole derivatives organic-chemistry.org.

Creation of Multifunctional Organic Frameworks

Multifunctional organic frameworks (MOFs) are a class of porous materials with applications in gas storage, separation, and catalysis nih.govunt.edunih.govmdpi.com. The properties of MOFs are dictated by the organic linkers used in their synthesis. While the direct incorporation of this compound into MOF structures is not extensively documented, the use of functionalized amine-containing linkers is a common strategy to introduce specific properties into the framework nih.govunt.edu. The fluorine atoms in this compound could impart desirable characteristics such as hydrophobicity and altered electronic properties to the resulting MOF.

Precursors for Optoelectronic Materials

Diarylamine derivatives are widely used in the field of organic electronics, particularly in the development of materials for organic light-emitting diodes (OLEDs) and other optoelectronic devices. These compounds often serve as hole-transporting materials (HTMs) due to their electron-donating nature and good charge-carrier mobility researchgate.netnih.govbattery-power.euresearchgate.netrsc.org.

Recent research has highlighted the potential of fluorinated diarylamines in this area. For instance, a closely related compound, 9,9-bis(4-amino-3-fluorophenyl)fluorene, is utilized in organic electronics, including OLEDs and organic photovoltaics, where it can function as a hole transport material or an emitter . The fluorine atoms can modulate the electronic properties, such as increasing electron affinity and altering energy levels, which can lead to improved device performance .

Electron Acceptor Components in Organic Light-Emitting Diodes (OLEDs)

While diarylamine derivatives, particularly triphenylamines, are traditionally recognized as hole-transporting or electron-donating materials in OLEDs, the incorporation of potent electron-withdrawing groups like fluorine can modify their electronic character. Strategic placement of fluorine atoms can lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), enhancing air stability and enabling their use in other functions within the device stack.

In some architectures, highly fluorinated arylamine derivatives can be integrated into molecules that function as electron acceptors or as part of bipolar host materials, which are crucial for achieving balanced charge transport and high efficiency in phosphorescent OLEDs (PhOLEDs). For instance, complex molecules incorporating fluorophenyl groups have been synthesized to act as hosts for phosphorescent emitters. A compound like 2,2′-bis(4,5-diphenyl-(1,2,4)-triazol-3-yl)biphenyl (BTBP), which combines electron-transporting triazole moieties with a hole-transporting biphenyl (B1667301) core, demonstrates the principle of creating bipolar materials with wide energy gaps suitable for hosting blue emitters. nih.gov Such materials prevent energy back-transfer from the emitter to the host, a critical factor for high efficiency. nih.gov

Research into triphenylamine-based polymers for electrochromism provides further insight. A monomer incorporating bis(4-fluorophenyl) groups, 4,4′-(1,2-bis(4-fluorophenyl)-1H-phenanthro[9,10-D]imidazole-6,9-diyl)bis(N,N-diphenylaniline) (FTPA), was used to create a polymer film (PFTPA) for electrochromic and energy storage applications. acs.org While the primary function here is not as a simple electron acceptor in an OLED, this work highlights how the fluorophenyl moiety is integral to designing materials with specific, tunable redox properties. acs.org The electron-accepting ability in various donor-acceptor type materials for OLEDs has been shown to increase with the degree of fluorination on the acceptor unit. nih.gov

Table 1: Performance of a Multicolor Electrochromic Polymer (POTPA) Derived from a Related Triphenylamine Monomer

Property Wavelength (nm) Value
Coloration Efficiency (η) 765 337.6 cm²/C
1150 258.9 cm²/C
Coloring Time (τc) 765 0.31 s
Bleaching Time (τb) 765 0.32 s

Data sourced from a study on triphenylamine-based polymers for electrochromism and energy storage devices, demonstrating the application of fluorophenyl-containing arylamines in optoelectronics. acs.org

Fluorescent Systems and Sensors

The this compound scaffold can be incorporated into more complex molecular systems designed for fluorescence-based sensing. The diarylamine core can act as an electron donor in intramolecular charge transfer (ICT) systems, where its fluorescence properties are modulated by interaction with an analyte. The fluorine substituents can fine-tune the electronic properties and photostability of the sensor molecule.

For example, various fluorescent sensors have been developed that rely on the principle of ICT. mdpi.com In these systems, the binding of a target analyte alters the electronic structure of the molecule, leading to a detectable change in fluorescence intensity or wavelength (a "turn-on" or "turn-off" response). While not directly using this compound, the design of a BF3-activated fluorescent probe based on a hydrazone ligand (HL) illustrates this concept. The interaction with BF3 triggers an ICT mechanism, resulting in a significant fluorescence enhancement. mdpi.com

Similarly, selective and sensitive "turn-on" fluorescent sensors for metal ions like Fe³⁺ have been developed using bis(rhodamine) dyes. colby.edu The sensing mechanism in these molecules involves the metal ion inducing a structural change (spirolactam ring-opening), which "switches on" the fluorescence. colby.edu The incorporation of fluorinated aryl groups into such sensor backbones is a known strategy to enhance selectivity and modulate the photophysical properties.

Supramolecular Chemistry and Non-Covalent Assembly

Supramolecular chemistry involves the study of systems composed of multiple molecular components assembled and held together by non-covalent intermolecular forces. tue.nlfortunejournals.com this compound is a valuable building block in this field due to its capacity for forming specific, directional interactions. The N-H group is a classic hydrogen bond donor, while the aromatic rings and C-F bonds provide sites for π-π stacking and C-H···F hydrogen bonds, respectively. This combination of interactions allows for the programmed self-assembly of molecules into well-defined, higher-order architectures. tue.nl

Design of Supramolecular Architectures

The predictable formation of supramolecular structures relies on the use of robust and directional non-covalent interactions. The structure of this compound allows it to act as a "synthon," a structural unit that can be predictably assembled into desired architectures. Amine adducts of related compounds, such as bis(pentafluorophenyl)zinc, demonstrate how non-covalent forces—including phenyl-pentafluorophenyl stacking and X-H···F-C contacts—can give rise to diverse one-, two-, and three-dimensional supramolecular structures. acs.orgsoton.ac.uk

The cooperative action of multiple non-covalent forces is key to building complex systems. nih.gov For instance, in the self-assembly of certain triazine derivatives, molecular duplexes are formed and stabilized by a combination of N-H···N, C-H···O, and C-H···π interactions. nih.gov Similarly, the functional groups on this compound can be exploited to guide the assembly of tapes, sheets, or more complex three-dimensional networks. The directionality of these interactions is fundamental to the field of crystal engineering, where the goal is to design solids with specific structures and properties. rsc.org

Role of Intermolecular Interactions in Self-Assembly

The self-assembly of this compound and its derivatives is governed by a subtle interplay of several non-covalent interactions.

Hydrogen Bonding: The secondary amine (N-H) group is a strong hydrogen bond donor and can form robust N-H···N or N-H···O bonds if a suitable acceptor is present in the crystal lattice. This is often a primary interaction that dictates the initial formation of chains or dimers. rsc.org

π-π Stacking: The electron-rich aromatic rings can interact with each other through π-π stacking. The presence of fluorine atoms modifies the quadrupole moment of the phenyl ring, often favoring offset or edge-to-face stacking arrangements over a simple face-to-face geometry. acs.org

Halogen Bonding: In some contexts, the fluorine atom could potentially act as a halogen bond acceptor, although it is the weakest among the halogens for this type of interaction.

The collective and often cooperative nature of these interactions determines the final supramolecular structure. nih.gov The analysis of crystal structures of related fluorinated compounds reveals how these varied forces work in concert to create stable and predictable packing motifs. rsc.org

Table 2: Key Intermolecular Interactions in the Self-Assembly of Fluorinated Aromatic Amines

Interaction Type Donor Acceptor Typical Role in Assembly
Hydrogen Bond N-H N, O, or other electronegative atom Formation of primary synthons (e.g., chains, dimers) rsc.org
C-H···F Interaction C-H C-F Stabilization of 3D crystal packing rsc.org

| π-π Stacking | Phenyl Ring (π-system) | Phenyl Ring (π-system) | Formation of columnar or layered structures acs.org |

Host-Guest Chemistry

Host-guest chemistry, a central part of supramolecular chemistry, involves the binding of a smaller "guest" molecule within a larger "host" molecule. Fluorinated aromatic systems are particularly interesting for designing hosts for electron-rich guests. The electron-withdrawing fluorine atoms create an electron-deficient cavity, which can favorably interact with electron-rich aromatic guests through π-π stacking and electrostatic interactions.

A compelling example is found in fluorinated syn-bis-quinoxaline molecular tweezers. beilstein-journals.orgnih.gov While not containing this compound itself, this system demonstrates the principle. The host molecule, featuring fluorinated quinoxaline (B1680401) "pincers," creates a binding pocket. The crystal structure of one such tweezer revealed the inclusion of a solvent molecule in its cleft. nih.gov Furthermore, NMR titration experiments in solution were used to study the interaction between the host and various electron-rich guest molecules. These studies showed a clear interaction with N,N,N′,N′-tetramethyl-p-phenylenediamine, an electron-rich guest, evidenced by line-broadening of the guest's signals in the ¹H NMR spectrum upon addition to the host. beilstein-journals.orgnih.gov In contrast, other potential guests like 1,4-dimethoxybenzene (B90301) showed no interaction, highlighting the selectivity of the host-guest system. nih.gov This work proves that highly fluorinated scaffolds can act as effective hosts for specific electron-rich molecules.

| N,N-dimethylaniline | Not specified | No change in host or guest resonances | No interaction observed. nih.gov |

Development of Functionalized Polymer Electrolytes

Solid polymer electrolytes (SPEs) are a critical component for the development of safer, next-generation all-solid-state batteries. Functionalization of the polymer matrix is a key strategy to improve properties such as ionic conductivity, lithium-ion transference number, and electrochemical stability. While not a widely reported application for this compound specifically, amine and fluorine functionalities are both relevant to the design of advanced SPEs.

Amine groups can be incorporated into polymer backbones or side chains to enhance interactions with lithium salts or to be quaternized to form polymeric ionic liquids. researchgate.net Fluorination is another established strategy for improving electrolyte performance. Fluorinated polymers or additives can enhance the electrochemical stability window of the electrolyte, making it compatible with high-voltage cathodes. bohrium.com They can also contribute to the formation of a stable solid-electrolyte interphase (SEI) on the lithium metal anode, which is crucial for preventing dendrite growth and ensuring long-term cycling stability. bohrium.com

For example, a fluorinated bifunctional SPE was synthesized by copolymerizing polyethylene (B3416737) glycol methyl ether acrylate (B77674) (PEGMA) with a fluorinated methacrylate (B99206) (HFBMA). This material showed superior resistance to cell failure from dendrites compared to its non-fluorinated counterpart, highlighting the benefits of fluorine incorporation. bohrium.com Therefore, monomers derived from this compound could potentially be designed and polymerized to create novel SPEs that combine the benefits of both amine functionality and fluorination.

Application as Organometallic Catalysts

While this compound is not typically employed as a catalyst in its own right, it serves as a valuable precursor and molecular scaffold for the synthesis of sophisticated ligands used in organometallic catalysis. The strategic placement of fluorine atoms on the phenyl rings significantly modifies the electronic properties of the amine, which in turn allows for the fine-tuning of the catalytic activity of the corresponding metal complexes. The primary application of this compound in this field is, therefore, as a foundational building block for ligands that impart unique reactivity and stability to catalytic systems.

The introduction of electron-withdrawing fluorine atoms at the meta-positions of the phenyl rings decreases the electron density on the central nitrogen atom. This reduction in the nitrogen's electron-donating capability makes the resulting ligand a weaker σ-donor compared to its non-fluorinated counterpart, bis(phenyl)amine. When such a ligand coordinates to a transition metal center (e.g., palladium, rhodium, iridium), it can render the metal more electrophilic or "electron-poor." This electronic modulation is a key strategy in catalyst design, as it can influence reaction rates, selectivity, and catalyst stability. For instance, a more electrophilic metal center may exhibit enhanced reactivity in oxidative addition steps, which are often crucial in catalytic cycles like those of cross-coupling reactions.

Ligands derived from fluorinated diarylamines, such as those that could be synthesized from this compound, are explored for their potential to enhance catalyst performance in various transformations. These include critically important industrial processes like carbon-carbon and carbon-heteroatom bond-forming reactions. The increased thermal and oxidative stability often associated with fluorinated organic molecules can translate to more robust and longer-lasting catalysts. rsc.org

Detailed Research Findings

Research into ligands derived from diarylamine backbones has shown their versatility in forming catalytically active complexes. For example, the overarching class of bis(phosphino)amine ligands, where the N-H proton of a diarylamine is replaced by a linker to phosphine groups, are well-established in catalysis. Modifying the diarylamine core with fluorine atoms, as in the case of this compound, is a logical extension of this research. The resulting metal complexes would be expected to exhibit altered catalytic behavior.

While specific studies detailing the use of this compound-derived catalysts are not abundant in publicly accessible literature, the principles of ligand fluorination are well-documented. The table below illustrates the expected impact of fluorination on the properties of a hypothetical Palladium(II) catalyst bearing a ligand derived from this compound, compared to a non-fluorinated analogue in a representative cross-coupling reaction.

Interactive Data Table: Predicted Effect of Ligand Fluorination on Catalysis

This table outlines the predicted effects on catalyst properties and performance when transitioning from a standard diarylamine-based ligand to one derived from this compound.

ParameterLigand: Diarylamine-basedLigand: this compound-basedRationale for Predicted Change
Ligand Electron Donating Strength Moderate σ-donorWeaker σ-donorThe inductive effect of two meta-positioned fluorine atoms withdraws electron density from the nitrogen lone pair.
Lewis Acidity of Metal Center (e.g., Pd) LowerHigherA less electron-donating ligand results in a more electron-deficient (more acidic) metal center.
Rate of Oxidative Addition BaselinePotentially FasterA more electrophilic metal center can interact more readily with the substrate (e.g., an aryl halide), potentially accelerating this key catalytic step.
Rate of Reductive Elimination BaselinePotentially SlowerA more electron-poor metal center can slow the final bond-forming reductive elimination step. The overall reaction rate depends on the balance of these effects.
Catalyst Stability StandardEnhancedC-F bonds can increase thermal and oxidative stability, potentially leading to a longer catalyst lifetime and higher turnover numbers. rsc.org
Solubility in Fluorous Media LowModerateThe presence of fluorine atoms increases the affinity for fluorinated solvents, which is advantageous for catalyst recovery in fluorous biphasic catalysis. liv.ac.uk

Derivatization Strategies and Functionalization of Bis 3 Fluorophenyl Amine

Site-Selective Functionalization

The precise control of chemical reactions at specific positions within a molecule, known as site-selective functionalization, is a powerful tool for creating novel derivatives with tailored properties. For Bis(3-fluorophenyl)amine, with its two aromatic rings, achieving such selectivity is crucial. Key strategies that can be employed for the site-selective functionalization of this diarylamine include directed ortho-metalation and palladium-catalyzed C-H activation.

Directed ortho-Metalation (DoM) is a potent strategy for the functionalization of aromatic compounds. In this method, a directing group on the aromatic ring complexes with an organolithium reagent, facilitating the deprotonation of a nearby ortho position. The resulting aryllithium species can then react with various electrophiles to introduce a wide range of functional groups. nih.govwikipedia.org The secondary amine proton in this compound can be deprotonated to form a potent directing group, guiding metalation to the positions ortho to the nitrogen atom on both phenyl rings.

Palladium-catalyzed C-H activation has emerged as a versatile and efficient method for the direct functionalization of C-H bonds, which are typically unreactive. nih.govsemanticscholar.org This approach can offer different selectivity patterns compared to classical electrophilic aromatic substitution. For this compound, palladium catalysts, in conjunction with specific ligands and directing groups, can enable the introduction of various functionalities at positions that might be inaccessible through other means. The inherent symmetry of the molecule presents a challenge in achieving mono-functionalization, often leading to di-substituted products. However, by carefully controlling reaction conditions, such as stoichiometry and reaction time, a degree of selectivity can be achieved.

Functionalization StrategyPotential Reaction SitePotential Functional Groups
Directed ortho-Metalation (DoM)Positions ortho to the amine groupAlkyl, Silyl, Carbonyl, Halogen
Palladium-Catalyzed C-H ActivationVarious C-H bonds on the aromatic ringsAryl, Alkyl, Amine, Ether

Introduction of Chromophores and Fluorophores for Analytical Labeling

To enhance the detection of this compound in various analytical techniques, chromophores (which absorb light at specific wavelengths) and fluorophores (which absorb light and then emit it at a longer wavelength) can be covalently attached to the molecule. This process, known as analytical labeling, significantly improves the sensitivity and selectivity of detection methods like UV-Vis spectroscopy and fluorescence spectroscopy. biomol.comrsc.org

A variety of amine-reactive fluorescent dyes are commercially available and can be used to label this compound. biomol.com The secondary amine group of this compound can be targeted for derivatization with reagents such as:

Dansyl chloride: Reacts with amines to form highly fluorescent sulfonamide adducts.

Fluorescein isothiocyanate (FITC): Forms a stable thiourea (B124793) linkage with the amine group, yielding a derivative with strong green fluorescence.

N-hydroxysuccinimide (NHS) esters of various fluorophores: These reagents react with the amine to form a stable amide bond.

The choice of the labeling reagent depends on the specific requirements of the analytical method, including the desired excitation and emission wavelengths, quantum yield, and the chemical environment of the analysis.

FluorophoreReactive GroupExcitation Max (nm)Emission Max (nm)
Dansyl ChlorideSulfonyl Chloride~340~520
Fluorescein Isothiocyanate (FITC)Isothiocyanate~495~525
Rhodamine B Isothiocyanate (RITC)Isothiocyanate~550~580
7-Nitrobenz-2-oxa-1,3-diazole (NBD) ChlorideActivated Halide~465~535

Strategies for Enhancing Analytical Detectability (e.g., in Chromatography)

Derivatization is a crucial step for improving the analytical detectability of compounds like this compound, particularly in chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

For HPLC analysis , pre-column derivatization with a UV-active or fluorescent reagent can significantly enhance the sensitivity of detection. jcggdb.jpnih.gov The attachment of a chromophore allows for detection using a UV-Vis detector, while a fluorophore enables highly sensitive fluorescence detection. The choice of derivatizing agent can also be used to improve the chromatographic separation by altering the polarity and retention time of the analyte.

In the context of GC-MS analysis , derivatization is often necessary to increase the volatility and thermal stability of polar compounds like secondary amines. nih.gov Silylation is a common derivatization technique where active hydrogens, such as the one on the nitrogen atom of this compound, are replaced with a trimethylsilyl (B98337) (TMS) group. This modification reduces the polarity of the molecule, making it more amenable to GC separation and improving its chromatographic peak shape.

Analytical TechniqueDerivatization GoalExample Reagent
HPLCEnhance UV/Fluorescence DetectionDansyl Chloride, FITC
GC-MSIncrease Volatility and Thermal StabilityN,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)

Development of Novel Derivatizing Reagents

The field of analytical chemistry is continuously evolving, with ongoing research focused on the development of new derivatizing reagents that offer improved sensitivity, selectivity, and reaction efficiency. For diarylamines like this compound, novel reagents are being designed to overcome the limitations of existing methods.

One area of development is the creation of reagents with tailored functionalities. For instance, new fluorophores with longer excitation and emission wavelengths are being synthesized to minimize background interference from biological matrices. Additionally, reagents that introduce a specific charge to the molecule are being explored to enhance ionization efficiency in mass spectrometry, thereby improving detection limits. biorxiv.orgnih.gov

Furthermore, the development of "smart" or "turn-on" fluorescent probes represents a significant advancement. These reagents are typically non-fluorescent or weakly fluorescent and only become highly fluorescent upon reaction with the target analyte. This property minimizes background signal and enhances the signal-to-noise ratio, leading to more sensitive and reliable detection. globethesis.com While specific examples for this compound are not yet widely reported, the principles of these novel reagents hold great promise for its future analysis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.